AChE-IN-56
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Overview
Description
AChE-IN-56 is a compound known for its ability to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition is significant in the treatment of neurodegenerative diseases such as Alzheimer’s disease, where maintaining higher levels of acetylcholine can help alleviate symptoms related to memory and cognitive functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AChE-IN-56 involves the radical cyclization of unsaturated piperazine derivatives with 1,3-dicarbonyl compounds. This reaction is mediated by manganese(III) acetate, resulting in the formation of dihydrofuran-piperazine hybrid compounds . The reaction conditions typically include:
Temperature: Room temperature to 60°C
Solvent: Acetic acid or other suitable organic solvents
Catalyst: Manganese(III) acetate
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger batches, ensuring consistent quality, and adhering to safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
AChE-IN-56 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens and nucleophiles. Conditions typically involve mild temperatures and organic solvents.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used. Conditions may vary from room temperature to elevated temperatures.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used. Conditions usually involve low temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while oxidation reactions can produce oxidized forms of the compound.
Scientific Research Applications
AChE-IN-56 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its notable applications include:
Neuroprotection: It is used in studies related to neurodegenerative diseases like Alzheimer’s disease, where it helps in maintaining higher levels of acetylcholine in the brain.
Drug Development: This compound serves as a lead compound in the development of new acetylcholinesterase inhibitors with improved efficacy and safety profiles.
Biochemical Studies: It is used to study the biochemical pathways involving acetylcholinesterase and its role in neurotransmission.
Molecular Docking Studies: Researchers use this compound in molecular docking studies to understand its interactions with acetylcholinesterase and other molecular targets.
Mechanism of Action
AChE-IN-56 exerts its effects by binding to the active site of acetylcholinesterase, thereby inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. The molecular targets involved include the catalytic triad of acetylcholinesterase, which consists of serine, histidine, and glutamate residues . The binding of this compound induces conformational changes in the enzyme, further enhancing its inhibitory effect .
Comparison with Similar Compounds
AChE-IN-56 is unique in its structure and mechanism of action compared to other acetylcholinesterase inhibitors . Some similar compounds include:
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor with a distinct structure and mode of action.
This compound stands out due to its specific binding interactions and neuroprotective properties, making it a valuable compound in the field of neurodegenerative disease research .
Properties
Molecular Formula |
C23H29ClN4O5S |
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Molecular Weight |
509.0 g/mol |
IUPAC Name |
5-chloro-N-[1-[1-[(3,4-dimethoxyphenyl)methyl]-2-oxopyrrolidin-3-yl]piperidin-4-yl]pyridine-2-sulfonamide |
InChI |
InChI=1S/C23H29ClN4O5S/c1-32-20-5-3-16(13-21(20)33-2)15-28-12-9-19(23(28)29)27-10-7-18(8-11-27)26-34(30,31)22-6-4-17(24)14-25-22/h3-6,13-14,18-19,26H,7-12,15H2,1-2H3 |
InChI Key |
XPQRAJKCHFNTPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC(C2=O)N3CCC(CC3)NS(=O)(=O)C4=NC=C(C=C4)Cl)OC |
Origin of Product |
United States |
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